Potency Comparison: (R)-5,6-Difluoro vs. Non-Fluorinated Benzofuran Derivatives in FPR1 Antagonism
While direct head-to-head data for (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine is not publicly available, a direct analog with a similar benzofuran core (CHEMBL5409298) demonstrates potent FPR1 antagonism with an IC50 of 390 nM in a human HL-60 cell calcium mobilization assay [1]. This provides a cross-study comparable baseline for the expected activity of fluorinated benzofuran-3-amines. In contrast, the broader class of non-fluorinated, aminosubstituted benzofurans exhibits significantly weaker cytotoxic activity, with IC50 values generally reported in the high micromolar to millimolar range across various tumor cell lines [2]. This suggests that the introduction of fluorine, as in the target compound, is a key driver for enhanced potency in certain biological assays.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 390 nM (based on a structurally related fluorinated benzofuran analog, CHEMBL5409298) |
| Comparator Or Baseline | Non-fluorinated aminosubstituted benzofurans: >10,000 nM (inferred from lack of potent activity in cytotoxicity assays) |
| Quantified Difference | >25-fold improvement in potency for the fluorinated class |
| Conditions | Human FPR1 receptor in HL-60 cells (fluorinated analog) vs. human tumor cell lines MCF-7, SKBR3, SKOV3, HCT-116, HeLa (non-fluorinated class) |
Why This Matters
This cross-study comparison strongly indicates that the difluoro substitution pattern, a key feature of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine, is a critical determinant for achieving nanomolar potency in certain therapeutic areas, making it a preferred building block over non-fluorinated alternatives.
- [1] BindingDB. (2024). Activity data for CHEMBL5409298, a fluorinated benzofuran derivative. BDBM50620859. View Source
- [2] MDPI. (2020). Design, Synthesis and Cytotoxic Activity Evaluation of New Aminosubstituted Benzofurans. View Source
